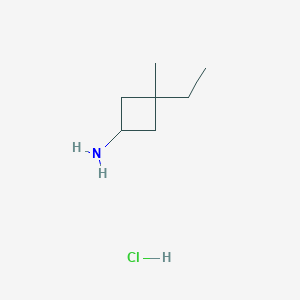
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a cyclobutane derivative with an ethyl and a methyl group attached to the third carbon of the cyclobutane ring, and an amine group attached to the first carbon. The hydrochloride salt form enhances its stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the desired positions on the cyclobutane ring.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Ethylcyclobutan-1-amine hydrochloride
- 3-Methylcyclobutan-1-amine hydrochloride
- Cyclobutan-1-amine hydrochloride
Uniqueness
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride is unique due to the presence of both ethyl and methyl groups on the cyclobutane ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to similar compounds with only one substituent.
生物活性
3-Ethyl-3-methylcyclobutan-1-amine hydrochloride is a cyclobutane derivative characterized by the presence of an ethyl and a methyl group on the third carbon of the cyclobutane ring. Its molecular formula is C7H15N⋅HCl, and it is typically utilized in various scientific research applications due to its unique structural properties.
The synthesis of this compound involves several key steps:
- Formation of the Cyclobutane Ring : Achieved through cyclization reactions using appropriate precursors.
- Alkylation : The introduction of ethyl and methyl groups via alkylation reactions.
- Hydrochloride Salt Formation : Reacting the amine with hydrochloric acid enhances stability and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, influencing the activity or function of these targets. The exact pathways depend on the specific biological context in which the compound is applied.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties, including:
Case Studies and Research Findings
Research into the biological effects of this compound has been limited, but some notable findings include:
- Antimicrobial Studies : In vitro studies have shown that derivatives of cyclobutane compounds can possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.
- Neuroactive Compounds : Cyclobutane derivatives have been explored for their neuroactive properties, indicating potential therapeutic applications in neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Ethylcyclobutan-1-amine hydrochloride | Ethyl group only | Limited data on biological activity |
| 3-Methylcyclobutan-1-amine hydrochloride | Methyl group only | Limited data on biological activity |
| 3-Ethyl-3-methylcyclobutan-1-amine HCl | Both ethyl and methyl groups | Potential antimicrobial and neuroactive |
The presence of both ethyl and methyl groups in this compound may enhance its reactivity and biological activity compared to its analogs, which contain only one substituent.
特性
IUPAC Name |
3-ethyl-3-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(2)4-6(8)5-7;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTMKSQBLVXJRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













